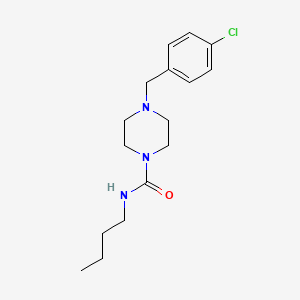![molecular formula C16H18N2O4S B5305873 4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5305873.png)
4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide, also known as ESI-09, is a chemical compound that has garnered interest in scientific research due to its potential as a therapeutic agent. It is a small molecule inhibitor of the RAC1 GTPase, which plays a crucial role in cellular processes such as cytoskeletal rearrangement, cell migration, and cell proliferation.
Mechanism of Action
4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide exerts its effects by inhibiting the activity of the RAC1 GTPase, which is involved in various cellular processes. RAC1 activation leads to the formation of lamellipodia and filopodia, which are important for cell migration and invasion. By inhibiting RAC1 activity, 4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide can prevent the formation of these structures and inhibit cell migration and invasion.
Biochemical and Physiological Effects:
4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide inhibits RAC1 activity, leading to the inhibition of cell migration and invasion. In vivo studies have shown that 4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide improves cardiac function in animal models of heart failure and protects against neuronal cell death in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide has several advantages and limitations for lab experiments. One advantage is its specificity for RAC1, which allows for the study of RAC1-mediated cellular processes. However, one limitation is its potential off-target effects, which may complicate the interpretation of results. Additionally, 4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide may not be suitable for use in certain experimental systems due to its chemical properties.
Future Directions
There are several future directions for research on 4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide. One direction is the development of more potent and selective inhibitors of RAC1. Another direction is the investigation of the therapeutic potential of 4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide in various disease models. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of 4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide on cellular processes.
Synthesis Methods
The synthesis of 4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide involves several steps, including the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoic acid. This is then reacted with N-phenyl-2-aminoethanol in the presence of triethylamine to form 4-{[(2-hydroxyethyl)amino]sulfonyl}-N-phenylbenzamide. Finally, the addition of methoxyethylamine and trifluoroacetic acid results in the formation of 4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide.
Scientific Research Applications
4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide has been studied for its potential use in the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. In cancer research, 4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide has been shown to inhibit cell migration and invasion in vitro, suggesting its potential as an anti-metastatic agent. In cardiovascular research, 4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide has been shown to improve cardiac function in animal models of heart failure. In neurodegenerative research, 4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide has been shown to protect against neuronal cell death in vitro and in animal models of Parkinson's disease.
properties
IUPAC Name |
4-(2-methoxyethylsulfamoyl)-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-22-12-11-17-23(20,21)15-9-7-13(8-10-15)16(19)18-14-5-3-2-4-6-14/h2-10,17H,11-12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIAHJWEHPWWGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methoxyethylsulfamoyl)-N-phenylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1,3-benzothiazole](/img/structure/B5305795.png)


![{4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]phenyl}(3-fluorophenyl)methanone](/img/structure/B5305808.png)

![N-[4-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B5305824.png)
![N-benzyl-N-methyl-1-[6-(1-pyrrolidinylcarbonyl)-2-pyrazinyl]-3-piperidinamine](/img/structure/B5305832.png)
![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5305837.png)
![2-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5305839.png)
![4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine](/img/structure/B5305848.png)
![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-[(5-methylpyridin-3-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5305849.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide](/img/structure/B5305857.png)
![2-iodo-6-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5305865.png)